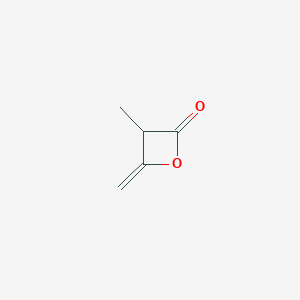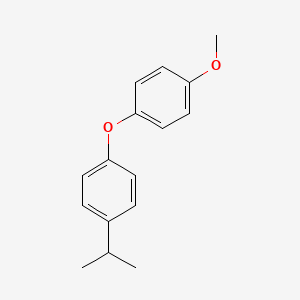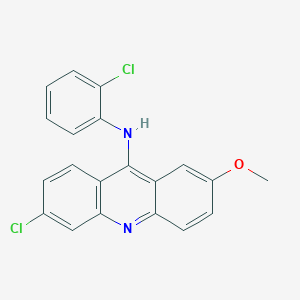
3-Methyl-4-methylideneoxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-methylideneoxetan-2-one, also known as diketene, is an organic compound with the molecular formula C5H6O2. It is a member of the oxetane family and is characterized by a four-membered ring structure with a double bond and a ketone group. This compound is a colorless liquid at room temperature and is known for its reactivity, making it useful in various chemical syntheses .
Métodos De Preparación
3-Methyl-4-methylideneoxetan-2-one is typically prepared through the dimerization of ketene. The process involves the reaction of ketene (H2C=C=O) under controlled conditions to form the diketene dimer. This reaction can be catalyzed by heat or UV light. Industrial production methods often involve the pyrolysis of acetic anhydride using hot platinum wire, which generates ketene that subsequently dimerizes to form diketene .
Análisis De Reacciones Químicas
3-Methyl-4-methylideneoxetan-2-one undergoes various chemical reactions due to its reactive nature. Some of the common reactions include:
Hydrolysis: In the presence of water, diketene hydrolyzes to form acetoacetic acid.
Acetoacetylation: Diketene reacts with alcohols and amines to form acetoacetic acid derivatives
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, often catalyzed by acids or bases, leading to the formation of various open-chain compounds.
Aplicaciones Científicas De Investigación
3-Methyl-4-methylideneoxetan-2-one has several applications in scientific research and industry:
Organic Synthesis: It is used as a reagent in organic synthesis to introduce acetoacetyl groups into molecules, which are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Industrial Chemistry: Diketene derivatives are used in the production of paper sizing agents, which improve the hydrophobicity and printability of paper.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates, including acetoacetic acid derivatives that are crucial for drug development.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-methylideneoxetan-2-one involves its reactivity as a ketene dimer. The compound can undergo nucleophilic addition reactions due to the presence of the electrophilic carbonyl group. This reactivity allows it to form stable acetoacetyl derivatives with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon and carbon-oxygen bonds .
Comparación Con Compuestos Similares
3-Methyl-4-methylideneoxetan-2-one is unique due to its four-membered oxetane ring structure and its reactivity as a ketene dimer. Similar compounds include:
Propiolactone: Another four-membered ring compound with a similar structure but different reactivity.
Alkyl Ketene Dimers (AKDs): These compounds also contain the oxetane ring and are used in paper sizing applications, similar to diketene.
Propiedades
IUPAC Name |
3-methyl-4-methylideneoxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFAYVVBHHHGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568711 |
Source


|
| Record name | 3-Methyl-4-methylideneoxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89016-79-5 |
Source


|
| Record name | 3-Methyl-4-methylideneoxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)


![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)


![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
